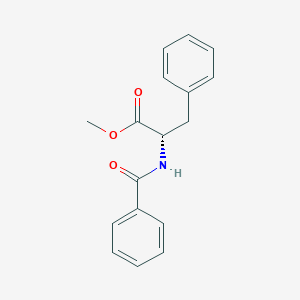

N-Benzoyl-L-Phenylalanine Methyl Ester

Vue d'ensemble

Description

N-Benzoyl-L-Phenylalanine Methyl Ester is a chemical compound with the linear formula C16H15NO3 . Its molecular weight is 269.303 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

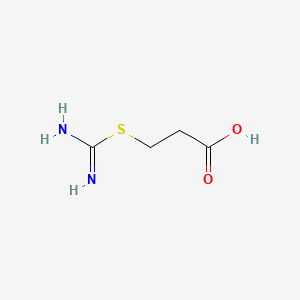

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H15NO3 . More detailed structural information, such as a 3D structure, was not found in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 269.303 . The storage temperature is recommended to be -20°C . More specific properties such as density, melting point, and boiling point were not found in the search results.Applications De Recherche Scientifique

Evolutionary Genetics

Research suggests that N-Benzoyl-L-Phenylalanine Methyl Ester (N-Bz-Phe-OMe) has been used to study evolutionary changes in the genetic code. For instance, N-Bz-Phe-OMe, among other derivatives, was transformed to demonstrate the feasibility of amino acid substitutions, which are significant for understanding the evolution of the genetic code. These studies provide insight into the molecular mechanisms that may have led to the diversification of amino acids in biological systems (Ranganathan, Ranganathan, & Bamezai, 1984).

Polymer Chemistry

This compound has been utilized in the field of polymer chemistry. It has been used in the synthesis of polymers through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process creates polymers with controlled molecular weight and low polydispersity, which are important for developing materials with specific properties (Mori, Sutoh, & Endo, 2005).

Enzymatic Synthesis Studies

This compound is used in enzymatic synthesis studies. For example, it has been involved in studies examining the pH profiles of enzymatic reactions, which is essential for understanding the conditions that favor certain biochemical reactions. These studies contribute to our knowledge of enzyme-catalyzed processes in both natural and industrial settings (Martínek, Semenov, & Berezin, 1981).

Peptide Synthesis

In peptide synthesis, this compound serves as a substrate for creating specific peptide bonds. The kinetics and specificity of serine proteases in peptide synthesis, using compounds like this compound, provide valuable insights into the mechanisms of peptide bond formation and enzyme specificity (Gaertner & Puigserver, 1989).

Mécanisme D'action

Target of Action

N-Benzoyl-L-Phenylalanine Methyl Ester is a compound that primarily targets the aromatase enzyme in mice . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital hormones for various physiological processes.

Mode of Action

The interaction of this compound with its target, the aromatase enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the conversion of androgens to estrogens, thereby affecting the levels of these hormones in the body.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatase pathway, which is responsible for the conversion of androgens to estrogens . By inhibiting the aromatase enzyme, this compound disrupts this pathway, leading to a decrease in estrogen levels and an increase in androgen levels.

Pharmacokinetics

Its molecular weight of 28332 and density of 1.161 g/cm3 suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in hormone levels. By inhibiting the aromatase enzyme, this compound reduces the levels of estrogens and increases the levels of androgens . These changes can have various effects on the body, depending on the specific physiological context.

Analyse Biochimique

Biochemical Properties

N-Benzoyl-L-Phenylalanine Methyl Ester plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme aromatase. Aromatase is responsible for converting androstenedione and testosterone to estrogens. By inhibiting this enzyme, this compound reduces estrogen production, which can be beneficial in treating estrogen receptor-positive breast cancer . The compound interacts with the active site of aromatase, preventing the enzyme from binding to its natural substrates.

Cellular Effects

This compound has been shown to influence various cellular processes. In estrogen receptor-positive breast cancer cells, it inhibits cell proliferation by reducing estrogen levels . This reduction in estrogen can lead to decreased activation of estrogen receptors, which in turn affects cell signaling pathways and gene expression. Additionally, the compound may impact cellular metabolism by altering the balance of hormones within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of aromatase. This binding prevents the enzyme from converting androgens to estrogens, thereby inhibiting estrogen production . The compound’s structure allows it to fit into the enzyme’s active site, blocking access for natural substrates. This inhibition can lead to changes in gene expression and cellular function, particularly in cells that rely on estrogen signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease with prolonged exposure to certain conditions. Studies have shown that the compound can maintain its inhibitory effects on aromatase for extended periods, but degradation may occur under specific environmental factors . Long-term exposure to the compound in vitro has demonstrated sustained inhibition of estrogen production, which can lead to prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aromatase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in hormone balance and potential damage to tissues. Threshold effects have been noted, where a certain dosage is required to achieve significant inhibition of estrogen production.

Metabolic Pathways

This compound is involved in metabolic pathways related to hormone synthesis and regulation. The compound interacts with enzymes such as aromatase, influencing the conversion of androgens to estrogens . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve other enzymes and cofactors that contribute to its overall effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where aromatase is active, enhancing its inhibitory effects. The compound’s distribution can also influence its accumulation in certain tissues, potentially affecting its overall efficacy and safety.

Subcellular Localization

This compound is localized to specific subcellular compartments where aromatase is present . This localization is crucial for its activity, as it allows the compound to effectively inhibit the enzyme. Post-translational modifications and targeting signals may direct the compound to these compartments, ensuring its proper function within the cell.

Propriétés

IUPAC Name |

methyl (2S)-2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQQPHKRRCUYLA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-61-6 | |

| Record name | L-Phenylalanine, N-benzoyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

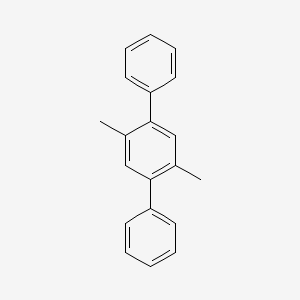

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

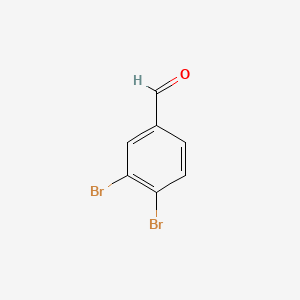

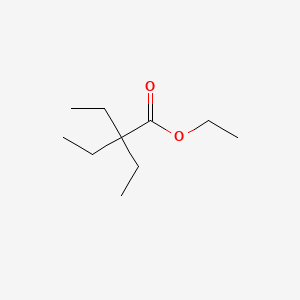

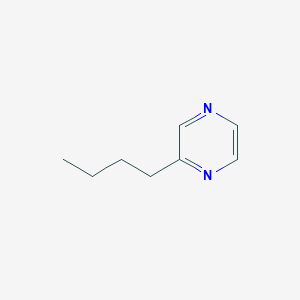

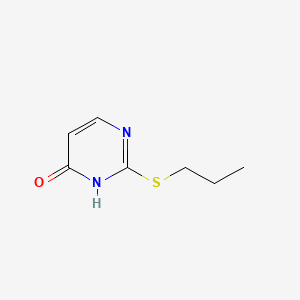

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.